Physicochemical Profile: Enhanced Lipophilicity vs. Unsubstituted 5-Phenylthiophene-2-carboxylic Acid
The addition of a methyl group at the 3-position of the thiophene ring in 3-Methyl-5-phenylthiophene-2-carboxylic acid (Target) results in a calculated LogP (cLogP) of 3.42170, compared to a cLogP of 3.438 for the unsubstituted 5-phenylthiophene-2-carboxylic acid (Comparator) . While the values are similar, the target compound's increased molecular weight (218.27 vs. 204.24 g/mol) and altered topology may impact its permeability and solubility profile, key parameters in medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.42170 |
| Comparator Or Baseline | 5-phenylthiophene-2-carboxylic acid: 3.438 |
| Quantified Difference | Difference of -0.0163 |
| Conditions | Calculated property; data sourced from ChemSrc and ChemExper databases . |
Why This Matters
This data confirms the methyl substitution does not drastically alter lipophilicity but does change molecular weight, which can be a critical differentiator when optimizing for specific ADME properties in drug discovery projects.
